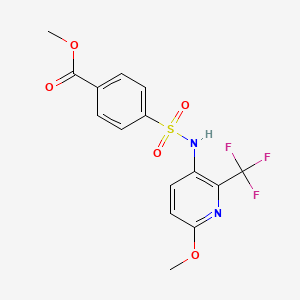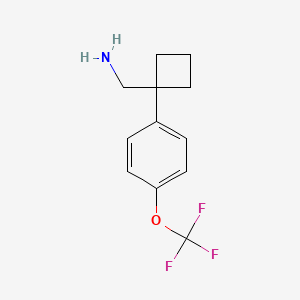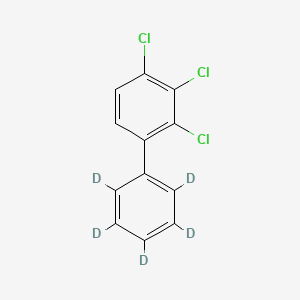
2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,4-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and environmental science .
準備方法
The synthesis of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,3,4-Trichlorobiphenyl. This process can be achieved through several synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reaction of 2,3,4-Trichlorobiphenyl with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .
化学反応の分析
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include hydroxylated, reduced, or substituted derivatives of the original compound .
科学的研究の応用
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Science: Used as a tracer to study the environmental fate and transport of PCBs.
Chemistry: Employed in studies involving isotope effects and reaction mechanisms.
Biology and Medicine: Utilized in research on the toxicological effects of PCBs and their metabolites.
作用機序
The mechanism of action of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the environment, it undergoes oxidation by hydroxyl radicals, leading to the formation of hydroxylated products . These products can further react with other atmospheric constituents, resulting in complex degradation pathways. In biological systems, PCBs can interact with cellular receptors and enzymes, leading to various toxicological effects .
類似化合物との比較
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is similar to other deuterated PCBs, such as:
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
- 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4
These compounds share similar structural features and isotopic labeling, but differ in the position and number of chlorine and deuterium atoms. The uniqueness of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific deuteration pattern, which makes it particularly useful for certain types of research applications .
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
262.6 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChIキー |
IUYHQGMDSZOPDZ-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


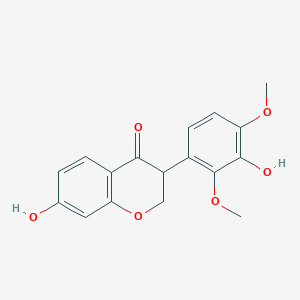

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
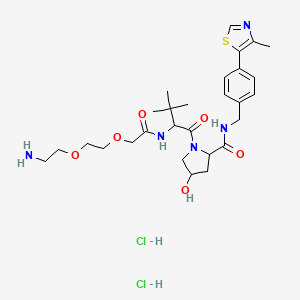
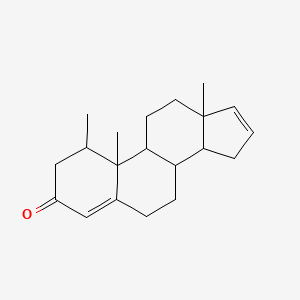
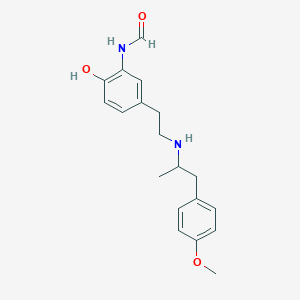


![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)
